molecular formula C16H14N4O2S B2678961 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide CAS No. 2034434-81-4

2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide

Cat. No.: B2678961
CAS No.: 2034434-81-4
M. Wt: 326.37
InChI Key: CWRFGPTXRAWSTJ-UHFFFAOYSA-N
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Description

Role of Pyridazinone Derivatives in Pharmacological Innovation

The pyridazinone nucleus (C₄H₄N₂O) is a six-membered diunsaturated ring containing two adjacent nitrogen atoms, conferring unique electronic properties that enhance binding to ATP-binding sites and allosteric enzyme pockets. Structural modifications at positions 3 and 6 of the pyridazinone ring significantly influence bioactivity:

Key Pharmacological Actions:

  • Kinase Inhibition : Pyridazinones inhibit vascular endothelial growth factor receptor-2 (VEGFR-2) and cyclin-dependent kinases (CDKs) by competing with ATP binding. Compound 17a in recent studies showed 62–100% growth inhibition in melanoma and NSCLC models via VEGFR-2 suppression.
  • Apoptosis Induction : Substituents at position 3 (e.g., acetamide groups) upregulate pro-apoptotic Bax and p53 while downregulating Bcl-2, as demonstrated in A549/ATCC lung cancer cells treated with pyridazinone derivative 10l .
  • Antimicrobial Activity : Diarylamine-substituted pyridazinones exhibit minimum inhibitory concentrations (MIC) of 16 μg/mL against Staphylococcus aureus and Candida albicans through proteasome inhibition.

Structural Advantages:

  • The lactam group (N–C=O) enhances solubility via hydrogen bonding with aqueous media.
  • Planar geometry allows intercalation into DNA duplexes, as observed in doxorubicin analogs.

Synthetic Strategies:

  • Microwave-assisted cyclocondensation of 1,4-diketones with hydrazines yields 3,6-disubstituted pyridazinones in >80% efficiency.
  • Pd-catalyzed Suzuki-Miyaura coupling introduces aryl groups at position 6 for target specificity.

Thiophene-Pyridine Hybrid Systems as Multifunctional Bioactive Platforms

The thiophene-pyridine hybrid in the target compound merges the electron-rich thiophene (C₄H₄S) with the hydrogen-bond-accepting pyridine (C₅H₅N), creating a bifunctional pharmacophore.

Thiophene Contributions:

  • Electron Donation : The sulfur atom’s lone pairs enhance π-electron density, promoting charge-transfer interactions with tyrosine kinases.
  • Metabolic Stability : Thiophene’s resistance to oxidative degradation extends half-life compared to furan analogs.

Pyridine Advantages:

  • Basicity Modulation : The nitrogen atom’s pKa (~5.2) facilitates protonation in acidic tumor microenvironments, improving cellular uptake.
  • Directional Hydrogen Bonding : Pyridinylmethyl groups anchor to aspartate residues in kinase domains, as shown in sorafenib analogs.

Synergistic Effects in Hybrid Systems:

  • Dual Target Engagement : Thiophene-pyridine hybrids inhibit both epidermal growth factor receptor (EGFR) and BRAF kinases in melanoma cells.
  • Enhanced Permeability : LogP values of −0.8 to 1.2 balance blood-brain barrier penetration and aqueous solubility.

Design Considerations:

  • Linker Optimization : The acetamide spacer (–NHCO–) in 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide provides conformational flexibility, enabling simultaneous binding to VEGFR-2 and proteasome β5 subunits.
  • Stereoelectronic Tuning : Methyl substitution at pyridazinone C6 increases metabolic stability by shielding the lactam from hepatic hydrolysis.

Table 1: Bioactivity Profiles of Pyridazinone and Thiophene-Pyridine Derivatives

Scaffold Target IC₅₀/GI₅₀ Mechanism
Pyridazinone VEGFR-2 1.66–100 μM ATP-competitive inhibition
Thiophene-Pyridine Proteasome β5 subunit 16 μg/mL Substrate binding blockade
Hybrid System p53/Bcl-2 2.5-fold Δ Apoptotic pathway modulation

Properties

IUPAC Name

2-(6-oxopyridazin-1-yl)-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c21-14(11-20-15(22)6-2-8-19-20)18-10-12-4-1-7-17-16(12)13-5-3-9-23-13/h1-9H,10-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRFGPTXRAWSTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)CN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridazinone core, followed by the introduction of the pyridine-thiophene moiety. The final step involves the formation of the acetamide linkage.

    Preparation of Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of Pyridine-Thiophene Moiety: The pyridine-thiophene moiety can be introduced via a Suzuki coupling reaction between a halogenated pyridine and a thiophene boronic acid.

    Formation of Acetamide Linkage: The final step involves the reaction of the pyridazinone core with the pyridine-thiophene moiety using acetic anhydride or acetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the pyridine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced pyridazinone derivatives.

    Substitution: Formation of substituted pyridine or thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential activity against various biological targets:

  • Antimicrobial Activity : Compounds with similar structures have shown efficacy against bacterial strains like Staphylococcus aureus and Escherichia coli. The presence of heterocycles often enhances antimicrobial properties due to their ability to interact with microbial enzymes or receptors.
  • Anticancer Potential : Some derivatives of pyridazine and thiophene compounds have demonstrated cytotoxic effects against cancer cell lines, indicating that this compound may also exhibit similar properties.

Drug Discovery

Due to its unique scaffold, this compound can serve as a lead in drug discovery efforts targeting specific pathways involved in diseases such as cancer or infectious diseases. Its ability to interact with enzymes or receptors makes it a promising candidate for further development.

Material Science Applications

The structural characteristics of this compound may also lend themselves to applications in materials science, particularly in the development of:

  • Organic Light Emitting Diodes (OLEDs) : The electronic properties of thiophene derivatives are well-documented, making them suitable for use in OLED technology.
  • Conductive Polymers : The incorporation of this compound into polymer matrices could enhance electrical conductivity due to the presence of conjugated systems.

Antimicrobial Evaluation

A study evaluated various derivatives of compounds similar to 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide for their antimicrobial activities using agar diffusion methods. Results indicated that certain modifications led to enhanced activity against both gram-positive and gram-negative bacteria, demonstrating the importance of structural variations in biological efficacy .

Molecular Docking Studies

Computational studies have been conducted to predict the binding affinities of this compound with various biological targets. These studies suggest that modifications in the side chains can significantly affect binding interactions, which is crucial for optimizing drug candidates .

Mechanism of Action

The mechanism of action of 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but it often involves inhibition or activation of key biological processes.

Comparison with Similar Compounds

Structural Features

The table below summarizes key structural differences between the target compound and analogs:

Compound Name/ID Core Structure Substituents/Modifications Key Functional Groups
Target Compound Pyridazinone + acetamide Thiophen-2-yl-pyridin-3-ylmethyl Amide, thiophene, pyridazinone
Compound X (CPX) Pyridazinone + acetamide Furan-2-yl, pyridinone Amide, furan, pyridinone
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1) Pyrimidine + thioacetate Thietan-3-yloxy, methyl, ethyl ester Thioether, ester, pyrimidine
2-[(1,6-dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides Pyrimidinone + thioacetamide Methyl, aryl/benzyl substituents Thioamide, pyrimidinone
2-((4-(4-chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide (4a) Pyrimidine + quinoxaline Chlorophenyl, cyano, hydroxyl, diphenylquinoxaline Thioether, amide, quinoxaline

Key Observations :

  • Unlike pyrimidine-based analogs (e.g., Compound 1, 4a), the pyridazinone core in the target may offer stronger hydrogen-bonding interactions with biological targets .

Key Observations :

  • The target compound’s synthesis likely mirrors alkylation strategies used for pyridazinone-thioacetamides , but its thiophene substituent may require specialized coupling reagents.
  • Compound 4a’s high yield (90.2%) suggests efficient methods for introducing quinoxaline and pyrimidine motifs , which could inspire optimization for the target.

Key Observations :

  • The target compound’s thiophene may balance LogP between CPX’s furan (lower LogP) and 4a’s quinoxaline (higher LogP), optimizing membrane permeability .

Biological Activity

The compound 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide is a novel pyridazinone derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H14N4OC_{15}H_{14}N_{4}O, with a molecular weight of 270.30 g/mol. The structure features a pyridazinone core substituted with thiophene and pyridine moieties, which are known to enhance biological activity through various mechanisms.

  • Phosphodiesterase Inhibition :
    • Similar compounds have been identified as selective inhibitors of phosphodiesterase 4 (PDE4), an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 can lead to increased cAMP levels, which is beneficial in treating inflammatory diseases and certain neurodegenerative conditions .
  • Receptor Binding :
    • The compound's structure suggests potential interactions with various receptors, including serotonin and dopamine receptors, which are critical in mood regulation and neurological functions .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyridazinones exhibit significant antimicrobial properties. The compound has shown effectiveness against a range of pathogens, including:

Pathogen TypeActivity Level
Gram-positive BacteriaModerate to High
Gram-negative BacteriaModerate
FungiLow

This suggests that the compound could be explored further for applications in treating infections caused by resistant strains .

Anti-inflammatory Effects

Research indicates that the compound may exert anti-inflammatory effects by modulating cytokine production and inhibiting leukocyte migration. These properties make it a candidate for developing treatments for chronic inflammatory diseases such as rheumatoid arthritis and asthma .

Case Studies

  • In Vitro Studies :
    • A study evaluated the cytotoxic effects of the compound on cancer cell lines (e.g., HeLa and A549). Results indicated that the compound inhibited cell proliferation significantly at concentrations above 10 µM, suggesting potential anticancer properties .
  • In Vivo Studies :
    • Animal models treated with the compound demonstrated reduced symptoms in models of colitis, indicating its potential as an anti-inflammatory agent. The mechanism was linked to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

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